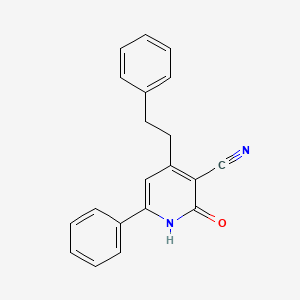![molecular formula C12H12F14N4S2 B14158046 [N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate CAS No. 4454-59-5](/img/structure/B14158046.png)
[N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate is a complex organofluorine compound. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation. The compound’s structure includes dimethylamino groups and heptafluoropropyl and heptafluorobutanimidothioate moieties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate typically involves multiple steps. One common method includes the reaction of heptafluoropropyl iodide with dimethylamine to form an intermediate. This intermediate is then reacted with carbon disulfide and further treated with heptafluorobutyl iodide under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the target compound. Safety measures are crucial due to the reactivity of the fluorinated intermediates and the potential toxicity of the reagents involved.
化学反应分析
Types of Reactions
[N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonimidoyl group to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
科学研究应用
[N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an antifungal or antibacterial agent.
Industry: Utilized in the development of advanced materials with high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of [N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate involves its interaction with specific molecular targets. The compound’s fluorinated groups can interact with enzymes or receptors, potentially inhibiting their activity. The dimethylamino groups may also play a role in binding to biological macromolecules, affecting their function. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests multiple modes of action.
相似化合物的比较
Similar Compounds
3-(Dimethylamino)propylamine (DMAPA): A versatile intermediate used in the synthesis of agrochemicals and surfactants.
Dimethylaminopropylamine: Used in water treatment chemicals and as a catalyst for polymerizations.
2-(2-(dimethylamino)ethoxy)ethanol: Known for its applications in various chemical processes.
Uniqueness
[N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate stands out due to its high fluorine content, which imparts exceptional thermal stability and resistance to chemical degradation. Its dual dimethylamino groups and unique structural arrangement make it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
4454-59-5 |
|---|---|
分子式 |
C12H12F14N4S2 |
分子量 |
542.4 g/mol |
IUPAC 名称 |
[N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate |
InChI |
InChI=1S/C12H12F14N4S2/c1-29(2)27-5(7(13,14)9(17,18)11(21,22)23)31-32-6(28-30(3)4)8(15,16)10(19,20)12(24,25)26/h1-4H3 |
InChI 键 |
LRNYGGCMTKDLGK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)N=C(C(C(C(F)(F)F)(F)F)(F)F)SSC(=NN(C)C)C(C(C(F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate](/img/structure/B14157963.png)
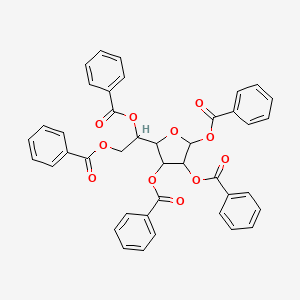
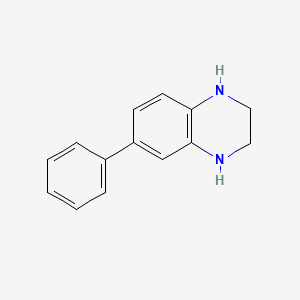
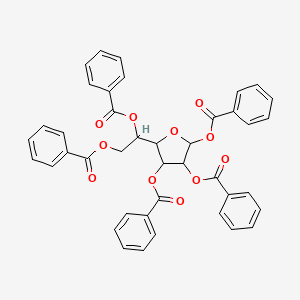
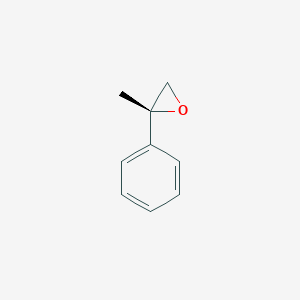
![6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B14157987.png)
![3-Methoxy-2-[(4-methylpyrimidin-2-yl)oxy]-3-phenyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14157989.png)
![[(E)-2-(oxan-2-yl)ethenyl]boronic acid](/img/structure/B14157994.png)
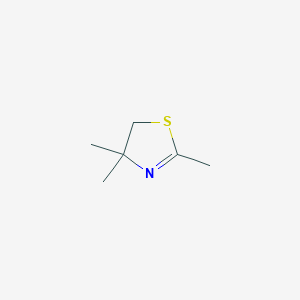
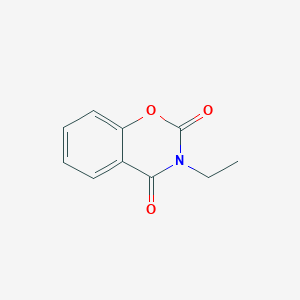

![2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14158016.png)

